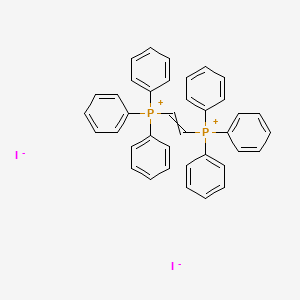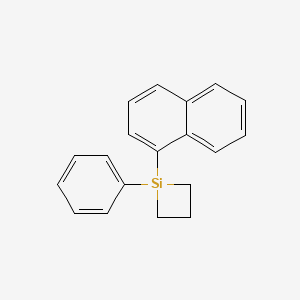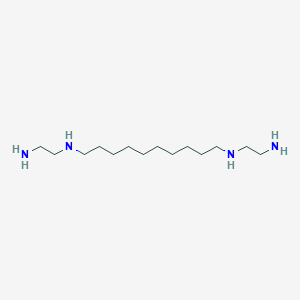
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine is an organic compound with the chemical formula C14H34N4 It is a diamine, meaning it contains two amine groups, and is characterized by a decane backbone with aminoethyl groups attached at the first and tenth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine can be synthesized through a multi-step process involving the reaction of decane-1,10-diamine with 2-bromoethylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(2-aminoethyl)decane-1,10-diamine may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines, depending on the nature of the nucleophile.
Aplicaciones Científicas De Investigación
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential role in biological systems, such as enzyme inhibition or as a building block for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N1,N~10~-Bis(2-aminoethyl)decane-1,10-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target molecule. The decane backbone provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar in structure but with a shorter backbone.
1,2-Ethanediamine, N-(2-aminoethyl)-: Contains a shorter ethane backbone.
Triethylenetetramine: Contains multiple ethylene bridges and additional amine groups.
Uniqueness
N~1~,N~10~-Bis(2-aminoethyl)decane-1,10-diamine is unique due to its longer decane backbone, which provides distinct structural and chemical properties. This longer chain allows for greater flexibility and potential for hydrophobic interactions, making it suitable for specific applications where shorter-chain analogs may not be effective.
Propiedades
Número CAS |
52469-93-9 |
|---|---|
Fórmula molecular |
C14H34N4 |
Peso molecular |
258.45 g/mol |
Nombre IUPAC |
N,N'-bis(2-aminoethyl)decane-1,10-diamine |
InChI |
InChI=1S/C14H34N4/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h17-18H,1-16H2 |
Clave InChI |
WVXPGGXSSRLQKQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCNCCN)CCCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


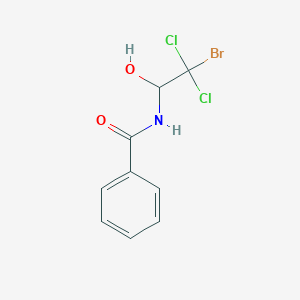
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
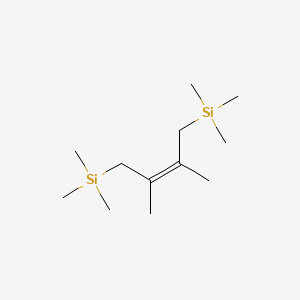



![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)

![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
